(R)-Posenacaftor sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H27NNaO5 |

|---|---|

Molecular Weight |

468.5 g/mol |

InChI |

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/t17-;/m0./s1 |

InChI Key |

GSYMTYPDLBWOIU-LMOVPXPDSA-N |

Isomeric SMILES |

CC1=C2C(=C(C=C1)O[C@@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O.[Na] |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Posenacaftor Sodium: A Technical Overview of its CFTR Corrector Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Posenacaftor sodium, also known as PTI-801, is a third-generation small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Proteostasis Therapeutics, it is designed to address the underlying protein folding and trafficking defects caused by mutations in the CFTR gene, most notably the F508del mutation, which is the most common cause of cystic fibrosis (CF). This technical guide provides a comprehensive overview of the available scientific information on the CFTR corrector activity of this compound, including its mechanism of action, preclinical and clinical findings, and the experimental methodologies used for its characterization.

(R)-Posenacaftor acts by aiding the proper folding of the mutant CFTR protein, thereby enabling its trafficking from the endoplasmic reticulum to the cell surface, where it can function as a chloride ion channel.[1][2] Clinical investigations have primarily focused on its use in combination with other CFTR modulators, such as the potentiator dirocaftor (PTI-808) and the amplifier nesolicaftor (PTI-428), to achieve a more comprehensive restoration of CFTR function.[3]

Mechanism of Action

The primary defect in individuals with the F508del-CFTR mutation is the misfolding of the CFTR protein, leading to its recognition by the cellular quality control machinery and subsequent degradation before it can reach the cell membrane.[1][4] (R)-Posenacaftor functions as a pharmacological chaperone that binds to the misfolded F508del-CFTR protein, stabilizing its conformation and facilitating its proper folding and subsequent trafficking to the cell surface.[1][2]

Data Presentation

Preclinical Efficacy (Illustrative Data)

The following table illustrates the kind of quantitative data that would be generated in preclinical studies to characterize the efficacy of a CFTR corrector like (R)-Posenacaftor. The values presented here are hypothetical and for illustrative purposes only, as specific data for (R)-Posenacaftor is not publicly available.

| Assay Type | Cell Line | Endpoint Measured | (R)-Posenacaftor EC50 | Maximal Efficacy (% of Wild-Type CFTR) |

| Biochemical Assay | CFBE41o- (F508del/F508del) | CFTR Band C/B Ratio | Not Publicly Available | Not Publicly Available |

| Functional Assay | Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | YFP-Halide Influx | Not Publicly Available | Not Publicly Available |

| Electrophysiology | Primary Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Change in Short-Circuit Current (Isc) in Ussing Chamber | Not Publicly Available | Not Publicly Available |

Clinical Efficacy (Published Data)

The following table summarizes key clinical trial results for (R)-Posenacaftor in combination with other CFTR modulators in patients with cystic fibrosis.

| Clinical Trial Phase | Patient Population | Treatment Regimen | Key Findings | Reference |

| Phase 2 | F508del homozygous | (R)-Posenacaftor (600 mg) + Dirocaftor (150 mg) + Nesolicaftor (30 mg) | Mean absolute improvement in ppFEV1 of 8 percentage points over placebo. Mean reduction in sweat chloride concentration of 29 mmol/L compared to placebo. | [4] |

| Phase 1/2 | F508del homozygous | (R)-Posenacaftor (400 mg) | Significant improvements in sweat chloride and BMI. | [4] |

Experimental Protocols

Detailed, step-by-step protocols for the specific application of these methods to (R)-Posenacaftor are not publicly available. The following sections provide generalized protocols for the key assays used to characterize CFTR corrector activity, based on standard methodologies in the field.

Western Blotting for CFTR Protein Maturation

This assay is used to biochemically assess the correction of F508del-CFTR protein trafficking. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An increase in the Band C to Band B ratio indicates successful correction.

Protocol:

-

Cell Culture and Treatment: Plate human bronchial epithelial cells (e.g., CFBE41o- with F508del/F508del mutation) and culture until confluent. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 30-50 µg of total protein on a 7.5% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or M3A7) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Perform densitometric analysis to quantify the intensity of Band B and Band C.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional assessment of CFTR channel activity at the cell surface.

Protocol:

-

Cell Culture: Seed primary human bronchial epithelial cells from CF patients (F508del/F508del) on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface for 4-6 weeks to achieve a differentiated, polarized monolayer.

-

Corrector Treatment: Treat the epithelial monolayers with this compound at desired concentrations for 24-48 hours prior to the assay.

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with Krebs-Bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Short-Circuit Current (Isc) Measurement:

-

Clamp the transepithelial voltage to 0 mV and record the baseline Isc.

-

Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).

-

Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to both chambers to activate CFTR.

-

Add a CFTR potentiator (e.g., genistein or VX-770) to the apical chamber to maximally stimulate CFTR channel gating.

-

Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: Calculate the change in Isc in response to the CFTR agonist and potentiator, which represents the level of CFTR-mediated chloride secretion.

Patch-Clamp Electrophysiology for Single-Channel Analysis

This technique allows for the direct measurement of the activity of individual CFTR ion channels in the cell membrane, providing insights into channel gating properties (e.g., open probability).

Protocol:

-

Cell Preparation: Plate cells expressing F508del-CFTR (e.g., CHO or HEK293 cells) on glass coverslips and treat with this compound for 24 hours to promote CFTR trafficking.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an appropriate intracellular solution.

-

Patch Formation: Obtain a high-resistance (GΩ) seal between the patch pipette and the cell membrane in the cell-attached or excised-patch configuration.

-

Data Acquisition: In the voltage-clamp mode, record the single-channel currents in response to CFTR activation (e.g., with PKA and ATP in excised patches).

-

Data Analysis: Analyze the recorded currents to determine the single-channel conductance and open probability (Po).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: CFTR protein processing pathway and the role of (R)-Posenacaftor.

Caption: Experimental workflow for evaluating (R)-Posenacaftor's corrector activity.

Conclusion

This compound is a promising CFTR corrector that has demonstrated the potential to rescue the folding and trafficking of the F508del-CFTR protein, leading to improvements in CFTR function in preclinical and clinical settings, particularly as part of a combination therapy. Its shared mechanism of action with elexacaftor suggests it targets a key conformational defect in the F508del-CFTR protein. While detailed preclinical quantitative data and specific experimental protocols are not widely available, the established methodologies for characterizing CFTR correctors provide a clear framework for its evaluation. Further research and publication of detailed preclinical data will be crucial for a more complete understanding of its therapeutic potential and for guiding the development of future CFTR modulator therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. sophion.com [sophion.com]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Core Pharmacology and Toxicology of PTI-801 (Posenacaftor): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTI-801, also known as posenacaftor, is an investigational small molecule that acts as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. Developed by Proteostasis Therapeutics, it has been evaluated in clinical trials for the treatment of cystic fibrosis (CF), an autosomal recessive disorder caused by mutations in the CFTR gene. This technical guide provides a comprehensive overview of the pharmacology and toxicology of PTI-801, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Core Pharmacology

Mechanism of Action

Posenacaftor is designed to address the underlying molecular defect in the most common CF-causing mutation, F508del. This mutation results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the amount of functional CFTR protein at the cell surface.

PTI-801 acts as a CFTR corrector, meaning it aids in the proper folding and processing of the defective F508del-CFTR protein.[1][2] This correction allows the rescued protein to traffic from the ER to the Golgi apparatus and ultimately to the plasma membrane, where it can function as a chloride ion channel. Preclinical studies have indicated that posenacaftor, particularly as part of a triple combination therapy with the CFTR potentiator dirocaftor (PTI-808) and the CFTR amplifier nesolicaftor (PTI-428), can restore the function of the F508del-CFTR protein to near-normal levels.[3] Further research suggests that PTI-801 shares a common mechanism of action with the approved CFTR corrector elexacaftor (VX-445), involving a shared binding site to rescue the F508del-CFTR protein.[4]

In Vitro Efficacy

Preclinical studies have demonstrated the in vitro efficacy of posenacaftor in rescuing F508del-CFTR function. A key study in human bronchial epithelial cells from homozygous F508del donors showed a significant increase in CFTR chloride transport activity.

| Combination Therapy | Cell Type | Endpoint | Result vs. Control (tezacaftor+ivacaftor) |

| PTI-801 + PTI-808 | Human Bronchial Epithelial Cells (F508del homozygous) | CFTR Chloride Transport Activity | 193% Increase |

| PTI-801 + PTI-808 + PTI-428 | Human Bronchial Epithelial Cells (F508del homozygous) | CFTR Chloride Transport Activity | 369% Increase |

Furthermore, the potency of PTI-801 has been reported with an EC50 of approximately 0.52 μM.[5]

Clinical Pharmacology

Posenacaftor has been evaluated in Phase 1 and Phase 2 clinical trials, both as a monotherapy and as part of a combination regimen.

Pharmacodynamics

In a Phase 1/2 clinical trial (NCT03140527), escalating doses of posenacaftor were administered to CF patients. The study demonstrated dose-dependent improvements in key biomarkers of CFTR function.

| Dose | Primary Outcome | Result |

| 100 mg | Sweat Chloride | Statistically significant improvement |

| 200 mg | Sweat Chloride | Statistically significant improvement |

| 400 mg | Sweat Chloride & BMI | Statistically significant improvement |

Improvements in lung function, as measured by percent predicted forced expiratory volume in one second (ppFEV1), were observed across all dose levels, although these did not reach statistical significance in this early-phase study.[1]

In a subsequent Phase 2 study, a triple combination therapy including 600 mg of posenacaftor resulted in a 5% improvement in ppFEV1 from baseline and a 19 mmol/L reduction in sweat chloride compared to baseline.[1]

Safety and Tolerability

Across clinical trials, posenacaftor has been generally well-tolerated. The majority of reported adverse events were mild to moderate in severity.[6] In a Phase 1/2 study, the most common adverse event was symptom worsening, which was observed in 10% of participants.[1]

Toxicology

Detailed preclinical toxicology data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available in the reviewed literature. Preclinical studies mentioned in press releases and publications primarily focus on efficacy and mechanism of action. However, the progression of PTI-801 into clinical trials indicates that it passed the necessary preclinical safety and toxicology assessments required by regulatory agencies.

Experimental Protocols

While detailed, step-by-step protocols for all cited experiments are not available in the public domain, the following outlines the general methodologies used to assess the pharmacology of PTI-801.

In Vitro CFTR Function Assays

Objective: To measure the ability of PTI-801 to rescue the function of F508del-CFTR in vitro.

General Protocol:

-

Cell Culture: Human bronchial epithelial cells derived from individuals with the F508del/F508del genotype are cultured to form a polarized monolayer on permeable supports.

-

Compound Incubation: The cell monolayers are incubated with PTI-801, alone or in combination with other CFTR modulators (e.g., PTI-808, PTI-428), for a specified period (e.g., 24-48 hours) to allow for CFTR correction.

-

Ussing Chamber Assay: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

CFTR Activation: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist, such as forskolin, to the basolateral side of the cells.

-

Data Analysis: The change in Isc following CFTR activation is measured and compared between treated and untreated (or vehicle control) cells to determine the extent of functional rescue.

Conclusion

PTI-801 (posenacaftor) is a CFTR corrector with a clear mechanism of action focused on rescuing the folding and trafficking of the F508del-CFTR protein. Preclinical and clinical data have demonstrated its potential to improve CFTR function, particularly as part of a triple combination therapy. While detailed public information on its toxicology is limited, its progression through clinical trials suggests a manageable safety profile. Further research and publication of detailed preclinical data would provide a more complete understanding of this investigational therapeutic for cystic fibrosis.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]

(R)-Posenacaftor Sodium: A Technical Guide to F508del CFTR Correction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in the misfolding of the CFTR protein. This misfolded protein is retained within the endoplasmic reticulum (ER) and subsequently targeted for premature degradation, leading to a significant reduction of functional CFTR channels at the cell surface. (R)-Posenacaftor sodium (also known as PTI-801) is a next-generation CFTR corrector designed to address this primary defect. As a small molecule, it aids in the conformational stabilization of the F508del-CFTR protein, facilitating its processing and trafficking to the plasma membrane where it can function as a chloride and bicarbonate channel.[1][2][3] This guide provides an in-depth technical overview of (R)-Posenacaftor, its mechanism of action, key experimental data, and the methodologies used for its characterization.

Mechanism of Action: F508del CFTR Correction

(R)-Posenacaftor functions as a CFTR corrector, a class of molecules that directly interacts with the mutant CFTR protein to facilitate its proper folding and trafficking through the cellular quality control system.[2][4] The F508del mutation primarily impairs the folding of the first nucleotide-binding domain (NBD1), preventing its correct assembly with other domains and leading to ER retention.

Recent studies indicate that (R)-Posenacaftor (PTI-801) shares a common mechanism of action with elexacaftor (VX-445), a type III corrector.[5] This class of correctors is thought to bind to and stabilize the NBD1 domain and its interfaces with the transmembrane domains (TMDs), promoting a more native-like conformation. This correction allows the F508del-CFTR protein to bypass ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the cell surface. When used in combination with other correctors that bind to different sites (e.g., type I correctors like tezacaftor), (R)-Posenacaftor demonstrates synergistic effects, leading to a greater rescue of functional F508del-CFTR at the plasma membrane.[5]

Data Presentation

The efficacy of (R)-Posenacaftor has been evaluated in both preclinical models and clinical trials, primarily as part of combination therapies.

In Vitro Efficacy

While specific EC50 values for (R)-Posenacaftor monotherapy are not widely published, its activity is characterized by its ability to increase the amount of mature, fully-glycosylated F508del-CFTR (Band C) in Western blot analysis and to restore chloride transport in functional assays. In human bronchial epithelial (HBE) cells from F508del homozygous donors, a triple combination including Posenacaftor, Dirocaftor, and Nesolicaftor increased CFTR chloride transport to levels comparable to the highly effective elexacaftor/tezacaftor/ivacaftor combination.[6]

Table 1: Representative In Vitro Data for F508del-CFTR Corrector (VX-809/Lumacaftor) (Note: Data for a well-characterized corrector is provided as a representative example due to the limited availability of specific quantitative data for (R)-Posenacaftor monotherapy.)

| Cell Type | Assay | Parameter | Value | Reference |

| FRT cells | Western Blot | F508del-CFTR Maturation | 7.1 ± 0.3 fold increase | [7] |

| FRT cells | Functional Assay | EC50 for Maturation | 0.1 ± 0.1 µM | [7] |

| F508del-HBE | Western Blot | F508del-CFTR Maturation | ~8-fold increase | [7] |

| F508del-HBE | Ussing Chamber | EC50 for Cl- Transport | 81 ± 19 nM | [7] |

| F508del-HBE | Ussing Chamber | Max Cl- Secretion | ~14% of non-CF HBE | [7] |

Clinical Efficacy

(R)-Posenacaftor (PTI-801) has been evaluated in clinical trials with patients homozygous for the F508del mutation, demonstrating improvements in key clinical endpoints.

Table 2: Clinical Trial Results for (R)-Posenacaftor in Combination Therapies (F508del Homozygous Patients)

| Study / Combination | Duration | Endpoint | Mean Absolute Improvement (vs. Placebo) | Statistical Significance | Reference |

| Phase 1 (PTI-801 + Orkambi®) | 14 days | ppFEV1 (100 mg PTI-801) | ~4 percentage points | Not specified | [8] |

| Phase 1 (Doublet: PTI-801 + PTI-808) | 14 days | ppFEV1 (300 mg each) | 6.6 percentage points | Not specified | [9] |

| Phase 1 (Doublet: PTI-801 + PTI-808) | 14 days | Sweat Chloride (300 mg each) | ~ -13 mmol/L | Not specified | [9] |

| Phase 2 (Triplet: Dirocaftor + Posenacaftor + Nesolicaftor) | 28 days | ppFEV1 | 8 percentage points | p ≤ 0.01 | [10][11] |

| Phase 2 (Triplet: Dirocaftor + Posenacaftor + Nesolicaftor) | 28 days | Sweat Chloride | -29 mmol/L | p < 0.0005 | [10][11] |

Experimental Protocols

The characterization of CFTR correctors like (R)-Posenacaftor relies on a series of well-established biochemical and functional assays.

Western Blot for CFTR Maturation

This assay assesses the ability of a corrector to rescue the F508del-CFTR protein from ER degradation, allowing it to be properly glycosylated in the Golgi apparatus. This results in a shift in its molecular weight, which can be visualized by Western blot. The immature, core-glycosylated form is termed 'Band B' (~150 kDa), while the mature, complex-glycosylated form that has trafficked through the Golgi is 'Band C' (~170-180 kDa).[12][13]

Methodology:

-

Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o- or primary human bronchial epithelial cells) and allow them to adhere. Treat cells with various concentrations of (R)-Posenacaftor or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates in Laemmli sample buffer (without boiling, typically 37°C for 30-45 minutes) and separate proteins on a low-percentage (~7.5%) SDS-polyacrylamide gel.[4][14]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer) for at least 1 hour.

-

Incubate with a primary antibody specific to CFTR overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensity of Band B and Band C using densitometry software. The correction efficiency is often expressed as the ratio of Band C to total CFTR (Band B + Band C).[15]

Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber assay is the gold standard for measuring ion transport across an epithelial monolayer. It directly quantifies CFTR-dependent chloride secretion by measuring the short-circuit current (Isc).

Methodology:

-

Cell Culture: Grow human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports (e.g., Transwell inserts) at an air-liquid interface until they form a polarized and differentiated monolayer.

-

Compound Incubation: Treat the HBE cultures with (R)-Posenacaftor for 48 hours prior to the assay to allow for CFTR correction and trafficking.

-

Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of an Ussing chamber. Fill both apical and basolateral chambers with physiological Ringer's solution, and maintain at 37°C and aerate with 95% O2/5% CO2.

-

Short-Circuit Current Measurement:

-

Clamp the transepithelial voltage to 0 mV and continuously record the resulting short-circuit current (Isc).

-

Allow the baseline Isc to stabilize.

-

Add an ENaC inhibitor (e.g., 10-100 µM Amiloride) to the apical chamber to block sodium absorption.[1]

-

Sequentially add a CFTR agonist (e.g., 10 µM Forskolin) to stimulate cAMP production and activate CFTR channels.

-

Add a CFTR potentiator (e.g., 10 µM Genistein or a specific potentiator like Ivacaftor) to the apical side to maximize channel opening.

-

Finally, add a CFTR-specific inhibitor (e.g., 20 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.[1]

-

-

Data Analysis: The magnitude of the CFTRinh-172-sensitive current represents the functional activity of the corrected F508del-CFTR channels.

YFP-Based Halide Influx Assay

This is a cell-based functional assay suitable for high-throughput screening. It uses a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with F508del-CFTR. The influx of iodide (I-) through active CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity.[6]

Methodology:

-

Cell Culture: Plate cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in a 96- or 384-well black, clear-bottom plate.

-

Compound Incubation: Treat the cells with corrector compounds, such as (R)-Posenacaftor, for 18-24 hours at 37°C to allow for F508del-CFTR rescue.

-

Assay Procedure:

-

Wash the cells with a chloride-containing buffer (e.g., PBS).

-

Add a stimulus solution containing a CFTR agonist (e.g., 20 µM Forskolin) and a potentiator (e.g., 50 µM Genistein) to activate the corrected channels.

-

Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

-

Inject an iodide-containing solution (replacing chloride with iodide) into each well.

-

Immediately begin kinetic fluorescence readings.

-

-

Data Analysis: Calculate the initial rate of fluorescence quenching. A faster rate of quenching indicates higher CFTR-mediated iodide influx and thus greater functional correction.

Logical & Experimental Workflows

The discovery and characterization of a CFTR corrector like (R)-Posenacaftor follows a structured workflow from initial screening to preclinical validation.

Conclusion

This compound is a promising next-generation CFTR corrector that has demonstrated significant potential in rescuing the primary defect associated with the F508del mutation. By stabilizing the F508del-CFTR protein and facilitating its trafficking to the cell surface, it restores chloride and bicarbonate channel function. Clinical data, particularly in combination with other CFTR modulators, have shown meaningful improvements in lung function and sweat chloride concentration, key indicators of disease modification in Cystic Fibrosis. The methodologies outlined in this guide represent the standard for characterizing such corrector compounds, providing a robust framework for future research and development in this critical therapeutic area.

References

- 1. Restoration of CFTR function in patients with cystic fibrosis carrying the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. posenacaftor (PTI-801) / FAIR Therapeutics, TuHURA Bio [delta.larvol.com]

- 7. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 10. Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Altered chloride ion channel kinetics associated with the delta F508 cystic fibrosis mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Short-term consequences of F508del-CFTR thermal instability on CFTR-dependent transepithelial currents in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of (R)-Posenacaftor Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Posenacaftor sodium (also known as PTI-801) is an investigational small molecule that has been developed as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This technical guide provides a comprehensive overview of the available public data on the discovery and development of this compound, with a focus on its mechanism of action, preclinical rationale, and clinical evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.

(R)-Posenacaftor was developed by Proteostasis Therapeutics to address the underlying cause of cystic fibrosis (CF) in individuals with specific mutations in the CFTR gene, most notably the F508del mutation.[1] This mutation leads to the production of a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface to function as a chloride ion channel.[1] (R)-Posenacaftor is designed to correct this misfolding, enabling the transport of the CFTR protein to the cell membrane and thereby restoring its function.[1]

Discovery and Lead Optimization

Detailed information regarding the specific discovery and lead optimization process for this compound is not extensively available in the public domain and is likely considered proprietary by the developing company.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in peer-reviewed journals. Pharmaceutical companies typically protect the specific manufacturing processes of their investigational compounds. However, the chemical structure of Posenacaftor is known, and its synthesis would likely involve multi-step organic chemistry techniques common in the synthesis of complex heterocyclic molecules. A patent application, WO2019156946, has been associated with compositions and methods for improving CFTR function and may contain information related to the synthesis of related compounds.[2]

Mechanism of Action

(R)-Posenacaftor functions as a CFTR corrector. In individuals with the F508del mutation, the CFTR protein is misfolded within the endoplasmic reticulum (ER) and targeted for degradation by the cellular quality control machinery. (R)-Posenacaftor is designed to bind to the misfolded F508del-CFTR protein, facilitating its proper folding and subsequent trafficking to the plasma membrane.[1] Once at the cell surface, the corrected CFTR protein can function as a chloride channel, a process that is often enhanced by the co-administration of a CFTR potentiator, which increases the channel's opening probability.

Recent studies suggest that (R)-Posenacaftor (PTI-801) shares a common mechanism of action with elexacaftor (VX-445), a component of the highly effective triple combination therapy for CF. It is believed that they share a common binding site on the CFTR protein.

Preclinical Studies

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials, both as a monotherapy and as part of a combination regimen with other CFTR modulators developed by Proteostasis Therapeutics, namely the potentiator dirocaftor (PTI-808) and the amplifier nesolicaftor (PTI-428).

Phase 1 Study in Healthy Volunteers and CF Patients (NCT03140527)

This study was designed to assess the safety, tolerability, and pharmacokinetics of (R)-Posenacaftor in healthy volunteers and in CF patients.[1][4] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]

Clinical Efficacy Data

The following tables summarize the publicly available clinical trial data for (R)-Posenacaftor.

Table 1: Efficacy of (R)-Posenacaftor (PTI-801) in CF Patients on Background Orkambi® Therapy (14-Day Study)

| Dose of PTI-801 | Change in Sweat Chloride (mmol/L) | Change in BMI ( kg/m ²) | Change in ppFEV1 (%) |

| 100 mg | Not Reported | Not Reported | Improvement observed |

| 200 mg | Statistically Significant Improvement | Not Statistically Significant | Improvement observed |

| 400 mg | Statistically Significant Improvement | Statistically Significant Improvement | Improvement observed |

Note: Specific mean change values were not consistently provided in the source documents. The improvements in ppFEV1 were not statistically significant.[1][5]

Table 2: Efficacy of Triple Combination Therapy (Posenacaftor, Dirocaftor, Nesolicaftor) in F508del Homozygous CF Patients (28-Day, Phase 2 Study)

| Treatment Group | Mean Absolute Improvement in ppFEV1 (percentage points over placebo) | Mean Improvement in Sweat Chloride Concentration (mmol/L vs. placebo) |

| Triple Combination (600 mg Posenacaftor, 300 mg Dirocaftor, 10 mg Nesolicaftor) | 8 (p ≤ 0.01) | -29 (p < 0.0005) |

[3]

Experimental Protocols

Detailed experimental protocols used by Proteostasis Therapeutics are proprietary. However, the following are representative protocols for key assays used in the development of CFTR modulators.

Western Blotting for CFTR Protein Correction

This method is used to assess the ability of a corrector compound to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).

Methodology:

-

Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR are cultured to confluence. Cells are treated with (R)-Posenacaftor at various concentrations for 24-48 hours.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE on a 6% polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative intensity of Band B and Band C is quantified to determine the correction efficiency.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.

Methodology:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive YFP are grown on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

-

Corrector Treatment: The cells are incubated with (R)-Posenacaftor for 24 hours to allow for correction and trafficking of F508del-CFTR to the apical membrane.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.

-

CFTR Activation and Inhibition: CFTR-mediated chloride secretion is stimulated by the addition of forskolin (to increase cAMP) and a potentiator to the apical chamber. The specificity of the current is confirmed by the addition of a CFTR inhibitor. The change in Isc upon stimulation is a measure of CFTR function.

Fluorescence-Based Functional Assays

These assays provide a higher-throughput method to assess CFTR function by measuring changes in intracellular halide concentration.

Methodology:

-

Cell Culture and Treatment: Cells expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are plated in multi-well plates and treated with (R)-Posenacaftor.

-

Assay Buffer Exchange: The cell culture medium is replaced with a chloride-containing buffer.

-

CFTR Activation: CFTR is activated with a cocktail containing forskolin and a potentiator.

-

Iodide Addition: A buffer containing iodide is added, which quenches the YFP fluorescence as it enters the cell through active CFTR channels.

-

Fluorescence Measurement: The rate of fluorescence quenching is measured over time using a fluorescence plate reader. A faster quenching rate indicates greater CFTR channel activity.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life) from preclinical and clinical studies have not been made publicly available. Press releases from Proteostasis Therapeutics have stated that the pharmacokinetic profiles of their CFTR modulators, including PTI-801, were evaluated and were generally consistent with once-daily dosing, with no clinically meaningful drug-drug interactions observed with lumacaftor or ivacaftor.[1]

Safety and Tolerability

In clinical trials, (R)-Posenacaftor, both alone and in combination with other CFTR modulators, was generally well-tolerated.[1] The majority of adverse events reported were mild to moderate in severity.[5] In a 14-day study of PTI-801 in CF patients on background Orkambi® therapy, the most common adverse events were pulmonary exacerbations, which occurred in 10% of participants, regardless of the treatment group.[5]

Conclusion

This compound is a CFTR corrector that has shown promise in clinical trials for the treatment of cystic fibrosis, particularly as part of a triple combination therapy. While detailed information on its discovery, synthesis, and preclinical development is limited in the public domain, the available clinical data demonstrate its potential to improve key clinical markers of CF, such as sweat chloride concentration and lung function. The detailed experimental protocols for key in vitro assays provide a framework for the continued research and development of novel CFTR modulators. Further publication of preclinical and pharmacokinetic data would provide a more complete understanding of the profile of this investigational drug.

References

- 1. Proteostasis Therapeutics Announces Positive Clinical Results from Studies of PTI-428, PTI-801 and PTI-808 in Healthy Volunteers and Patients With Cystic Fibrosis - BioSpace [biospace.com]

- 2. annualreports.com [annualreports.com]

- 3. biospace.com [biospace.com]

- 4. Proteostasis Announces Positive Data from Ongoing Phase 1 Study of PTI-801 in Cystic Fibrosis Patients on Background Orkambi® Therapy - BioSpace [biospace.com]

- 5. firstwordpharma.com [firstwordpharma.com]

(R)-Posenacaftor Sodium: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Posenacaftor sodium, also known as PTI-801 sodium, is a novel small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for assessing its efficacy as a CFTR corrector are also presented. This guide is intended for researchers and professionals involved in the development of therapeutics for cystic fibrosis.

Chemical Structure and Properties

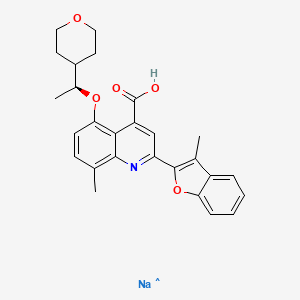

This compound is the sodium salt of the (R)-enantiomer of Posenacaftor.

IUPAC Name: sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1S)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate[1]

Synonyms: (R)-PTI-801 sodium, PTI-801 sodium[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding free acid, (R)-Posenacaftor, is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆NNaO₅ | [1] |

| Molecular Weight | 467.5 g/mol | [1] |

| CAS Number | 2095064-06-3 | [3] |

| Appearance | Solid (Form to be determined) | [3][4] |

| Solubility | DMSO: 200 mg/mL (ultrasonic) | [4] |

| pKa (Free Acid) | 5.5 (Predicted) | [5] |

| Melting Point | Not available | |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [3] |

Mechanism of Action: A CFTR Corrector

(R)-Posenacaftor is a CFTR protein modulator, specifically classified as a corrector . Its primary mechanism of action is to address the underlying molecular defect caused by certain mutations in the CFTR gene, most notably the p.Phe508del (F508del) mutation. This mutation leads to misfolding of the CFTR protein, which is then recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[6][7] Consequently, little to no functional CFTR protein reaches the cell surface to perform its function as a chloride ion channel.

(R)-Posenacaftor acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein and facilitating its proper folding and conformational maturation.[8] By stabilizing the protein structure, (R)-Posenacaftor enables the mutant CFTR to bypass the ER quality control checkpoints and traffic through the Golgi apparatus to the apical membrane of epithelial cells.[6][7] Once at the cell surface, the corrected F508del-CFTR, although still possessing some functional deficits, can be activated to transport chloride ions, thereby partially restoring cellular function.

Signaling Pathway of CFTR Protein Processing and Correction

The following diagram illustrates the biosynthetic pathway of the CFTR protein and the intervention point of (R)-Posenacaftor.

Experimental Protocols for Efficacy Assessment

The efficacy of (R)-Posenacaftor as a CFTR corrector can be evaluated using a combination of biochemical and functional assays. Below are detailed methodologies for key experiments.

Western Blotting for CFTR Protein Expression and Maturation

This assay is used to assess the ability of (R)-Posenacaftor to rescue the expression and maturation of F508del-CFTR. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi and is indicative of successful maturation.

Methodology:

-

Cell Culture and Treatment:

-

Culture human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) on permeable supports until fully differentiated.

-

Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by molecular weight on a low-percentage polyacrylamide gel (e.g., 6-8%).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the intensity of Band B and Band C to determine the CFTR maturation ratio (C / (B+C)).

-

Ussing Chamber Assay for CFTR Channel Function

This electrophysiological technique measures ion transport across epithelial monolayers and is the gold standard for assessing CFTR channel function.

Methodology:

-

Cell Culture:

-

Culture CFBE41o- cells expressing F508del-CFTR on permeable filter supports until a high transepithelial electrical resistance (TEER) is achieved, indicating the formation of a tight monolayer.

-

Treat cells with this compound or vehicle for 24-48 hours prior to the assay.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports in an Ussing chamber system.

-

Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

-

Short-Circuit Current Measurement:

-

Voltage-clamp the epithelial monolayer to 0 mV and measure the short-circuit current (Isc).

-

To isolate CFTR-mediated chloride currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.

-

Stimulate CFTR channel activity by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the apical chamber.

-

Finally, inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis:

-

The change in Isc upon stimulation with the cAMP agonist cocktail represents the functional activity of the CFTR channels at the cell surface. Compare the change in Isc between (R)-Posenacaftor-treated and vehicle-treated cells.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a CFTR corrector like (R)-Posenacaftor.

Conclusion

This compound is a promising CFTR corrector that addresses the fundamental defect of protein misfolding and trafficking in cystic fibrosis. Its ability to increase the amount of mature, functional CFTR protein at the cell surface has the potential to provide significant clinical benefit to individuals with specific CFTR mutations. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of (R)-Posenacaftor and other novel CFTR modulators. Further research into its long-term efficacy, safety, and potential synergistic effects with other CFTR modulators is warranted.

References

- 1. Posenacaftor|CAS 2095064-05-2|DC Chemicals [dcchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Posenacaftor | C27H27NO5 | CID 129027688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]

- 6. hopkinscf.org [hopkinscf.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

(R)-Posenacaftor Sodium (CAS No. 2095064-06-3): A Technical Guide for Drug Development Professionals

Abstract

(R)-Posenacaftor sodium, also known as PTI-801, is an investigational small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Proteostasis Therapeutics, it is intended for the treatment of cystic fibrosis (CF), a life-limiting autosomal recessive disorder caused by mutations in the CFTR gene. The most prevalent mutation, p.Phe508del (F508del), results in a misfolded CFTR protein that is prematurely degraded, leading to a significant reduction in chloride ion transport at the epithelial cell surface. Posenacaftor aims to correct the folding and trafficking of the F508del-CFTR protein, thereby increasing its density at the plasma membrane and restoring its function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and key experimental protocols relevant to its evaluation.

Introduction to this compound

This compound is a novel CFTR corrector designed to address the underlying protein folding and trafficking defects caused by the F508del mutation.[1] As a corrector, its primary role is to facilitate the proper conformational maturation of the mutant CFTR protein within the endoplasmic reticulum (ER), enabling its transit to the cell surface where it can function as a chloride channel.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2095064-06-3 |

| Molecular Formula | C₂₇H₂₆NNaO₅ |

| Molecular Weight | 467.49 g/mol |

| IUPAC Name | Sodium (R)-5-(1-((tetrahydro-2H-pyran-4-yl)methyl)ethoxy)-8-methyl-2-(3-methylbenzofuran-2-yl)quinoline-4-carboxylate |

| Synonyms | PTI-801 |

Mechanism of Action: Correcting the F508del-CFTR Defect

The F508del mutation leads to a misfolded CFTR protein that is recognized by the cell's quality control machinery in the ER and targeted for premature degradation by the proteasome.[4] This results in a significant reduction of functional CFTR channels at the apical membrane of epithelial cells.

(R)-Posenacaftor acts as a pharmacological chaperone, binding to the F508del-CFTR protein during its synthesis and folding. This interaction is believed to stabilize the protein, allowing it to bypass the ER quality control checkpoints and traffic to the Golgi apparatus for further processing and subsequent insertion into the plasma membrane. Recent studies suggest that Posenacaftor (PTI-801) shares a common mechanism of action with the approved CFTR corrector elexacaftor (VX-445).[5][6] This suggests that it likely binds to a specific site on the CFTR protein that is critical for its conformational stability.

The ultimate goal of Posenacaftor treatment is to increase the quantity of functional F508del-CFTR channels at the cell surface, thereby restoring a level of chloride transport sufficient to ameliorate the downstream pathophysiology of cystic fibrosis.

Preclinical and Clinical Development

This compound has been evaluated in both preclinical models and clinical trials in individuals with cystic fibrosis.

Preclinical Evaluation

In vitro studies using human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation demonstrated that Posenacaftor could rescue the processing of the F508del-CFTR protein and enhance chloride secretion. These studies were foundational for its progression into clinical trials.

Clinical Trials

This compound (PTI-801) has been investigated in Phase 1 and Phase 2 clinical trials, both as a monotherapy add-on and as part of a triple combination regimen with other CFTR modulators.

Table 2: Summary of Clinical Trial Data for this compound (PTI-801) in F508del Homozygous Patients

| Study Phase | Treatment Regimen | Duration | Key Efficacy Endpoints | Results |

| Phase 1/2 (NCT03140527) | PTI-801 (100, 200, 400 mg) or Placebo on background Orkambi® | 14 days | Change in sweat chloride (SC) and percent predicted forced expiratory volume in 1 second (ppFEV₁) | Statistically significant improvement in SC at 200 mg and 400 mg doses. Non-significant improvements in ppFEV₁ across all doses.[2] |

| Phase 2 | Triple Combination: Posenacaftor (600 mg) + Dirocaftor (300 mg) + Nesolicaftor (10 mg) or Placebo | 28 days | Change in ppFEV₁ and sweat chloride (SC) | Mean absolute improvement in ppFEV₁ of 8 percentage points over placebo. Mean improvement in SC of -29 mmol/L compared to placebo.[7] |

Note: The data presented is a summary from press releases and publicly available information. For complete trial results, refer to the final peer-reviewed publications.

Key Experimental Protocols

The evaluation of CFTR correctors like this compound relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of PTI-801.

Western Blotting for CFTR Glycosylation Status

This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-Golgi and at the plasma membrane. An increase in the Band C to Band B ratio indicates improved protein trafficking.

Protocol:

-

Cell Culture and Treatment: Immortalized human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are cultured to confluence. Cells are treated with this compound at various concentrations for 24-48 hours.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the intensity of Bands B and C.

YFP-Based Functional Assay for CFTR Channel Activity

This fluorescence-based assay measures CFTR-mediated anion transport at the cell surface. Cells are co-transfected with a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR construct. The influx of iodide through active CFTR channels quenches the YFP fluorescence.

Protocol:

-

Cell Culture and Transfection: HEK293 or Fischer Rat Thyroid (FRT) cells are co-transfected with plasmids encoding F508del-CFTR and a halide-sensitive YFP.

-

Corrector Treatment: Cells are incubated with this compound for 24 hours to promote F508del-CFTR trafficking to the cell surface.

-

Assay Procedure:

-

Cells are washed with a chloride-containing buffer.

-

Baseline YFP fluorescence is measured using a fluorescence plate reader.

-

CFTR channels are activated using a cocktail of forskolin and genistein.

-

The chloride-containing buffer is rapidly replaced with an iodide-containing buffer.

-

The rate of YFP fluorescence quenching due to iodide influx is monitored over time.

-

-

Data Analysis: The initial rate of fluorescence decay is calculated and used as a measure of CFTR-mediated anion transport.

Synthesis Overview

While the specific, proprietary synthesis of this compound is not publicly disclosed, its structure, a substituted quinoline, suggests a plausible synthetic strategy based on established organic chemistry principles for this class of compounds. The synthesis would likely involve a convergent approach, preparing the substituted benzofuran and the quinoline core separately before a final coupling step.

Key synthetic steps may include:

-

Construction of the Quinoline Core: Utilizing classic quinoline synthesis methods such as the Combes, Conrad-Limpach, or a palladium-catalyzed cyclization.

-

Synthesis of the Benzofuran Moiety: A common route involves the reaction of a salicylaldehyde derivative with a chloroacetic ester followed by cyclization.

-

Coupling and Final Modifications: A Suzuki or Stille coupling could be employed to link the benzofuran and quinoline fragments. The final steps would involve the introduction of the ether side chain and saponification of the ester to yield the sodium carboxylate salt.

Conclusion and Future Directions

This compound has demonstrated potential as a CFTR corrector, showing improvements in key biomarkers of CFTR function both alone and as part of a triple combination therapy. The clinical data, particularly the improvements in ppFEV₁ and sweat chloride, are encouraging. Further clinical development and full publication of trial results will be crucial to fully elucidate its therapeutic potential and position within the evolving landscape of CFTR modulator therapies. The shared mechanism of action with elexacaftor suggests its potential as an alternative or component in future combination therapies for cystic fibrosis.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Posenacaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Profile of (R)-Posenacaftor Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Posenacaftor sodium, also known as PTI-801, is a novel small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Proteostasis Therapeutics, it is the R-enantiomer of posenacaftor. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used in its initial characterization. While extensive quantitative preclinical data on pharmacokinetics and toxicology are not publicly available, this guide synthesizes the existing information to support further research and development in the field of cystic fibrosis (CF) therapeutics.

Introduction to this compound

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, an ion channel responsible for transporting chloride ions across epithelial cell membranes. The most common mutation, F508del, results in a protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This compound is a CFTR corrector designed to address this primary defect by facilitating the proper folding and trafficking of the mutant CFTR protein to the cell surface, thereby restoring its function.[1][2]

Mechanism of Action

This compound acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein and stabilizing its conformation. This allows the protein to bypass the ER quality control checkpoints and traffic to the plasma membrane. Once at the cell surface, the corrected CFTR protein can function as a chloride channel, a process that can be further enhanced by a potentiator molecule that increases the channel's open probability.

Recent studies have indicated that posenacaftor (PTI-801) shares a common mechanism of action with elexacaftor (VX-445), a component of the highly effective triple-combination therapy for CF. This suggests that they may share a common binding site on the CFTR protein to correct the F508del defect.[1]

Preclinical Efficacy (In Vitro)

The preclinical efficacy of this compound has been evaluated using various in vitro models, including immortalized human bronchial epithelial (HBE) cells expressing the F508del-CFTR mutation and patient-derived organoids.

Data Summary

Due to the proprietary nature of early drug development, specific quantitative preclinical data such as IC50 and EC50 values for this compound are not widely published. However, available information from press releases and scientific publications indicates the following:

| Parameter | Description | Finding | Citation |

| CFTR Protein Maturation | Assessment of the conversion of immature (Band B) to mature (Band C) CFTR protein by Western blot. | This compound promotes the maturation of F508del-CFTR. | [1] |

| CFTR Trafficking | Visualization of the localization of CFTR protein to the cell membrane using fluorescence microscopy. | Increased cell surface expression of F508del-CFTR is observed after treatment. | [1] |

| CFTR Channel Function | Measurement of chloride ion transport across epithelial cell monolayers using Ussing chamber assays. | This compound, particularly in combination with a potentiator, restores CFTR-mediated chloride transport. | [1] |

| Ex-vivo Organoid Swelling | Assessment of fluid secretion in patient-derived intestinal organoids as a measure of CFTR function. | Positive response observed in organoids from CF patients with genotypes ineligible for approved modulators. | [2] |

Experimental Protocols

-

Cell Lines: Immortalized human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-) are commonly used.

-

Culture Conditions: Cells are cultured on permeable supports to form polarized epithelial monolayers, mimicking the in vivo airway epithelium.

-

Treatment: Polarized HBE cells are treated with this compound for a specified duration (e.g., 24-48 hours).

-

Lysis: Cells are lysed in a buffer containing protease inhibitors.

-

Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The mature (Band C) and immature (Band B) forms of CFTR are visualized using a chemiluminescent substrate.

-

Cell Culture: HBE cells are grown on glass coverslips and treated with this compound.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against an extracellular epitope of CFTR, followed by a fluorescently labeled secondary antibody.

-

Imaging: The subcellular localization of CFTR is visualized using confocal microscopy.

-

Mounting: Polarized HBE cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin is added to raise intracellular cAMP and activate CFTR.

-

A CFTR potentiator is added to maximize channel gating.

-

A specific CFTR inhibitor is added to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to these agents reflects the level of functional CFTR at the cell surface.

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicology data for this compound are not publicly available. In early clinical trials in healthy volunteers, the pharmacokinetic profile was evaluated and found to be consistent with once-a-day dosing. These studies also showed no clinically meaningful drug-drug interactions with lumacaftor or ivacaftor.[3]

Conclusion

This compound is a promising CFTR corrector that has demonstrated the ability to rescue the processing and function of the F508del-CFTR protein in preclinical in vitro models. Its shared mechanism of action with elexacaftor highlights its potential as a component of combination therapies for cystic fibrosis. While detailed quantitative preclinical data remain limited in the public domain, the available information provides a strong rationale for its clinical development. Further research and publication of comprehensive preclinical studies will be crucial for a complete understanding of its pharmacological profile.

References

- 1. proactiveinvestors.co.uk [proactiveinvestors.co.uk]

- 2. Proteostasis Therapeutics to Initiate First Ever Personalized Medicine-Based Clinical Trial, CHOICES, in European CF Patients with Genotypes Ineligible for Approved CFTR Modulators [prnewswire.com]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

(R)-Posenacaftor Sodium's Binding Site on CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of (R)-Posenacaftor sodium on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. (R)-Posenacaftor (also known as PTI-801) is a CFTR corrector designed to address the underlying molecular defects caused by certain CFTR mutations, particularly the common F508del mutation.[1][2] This document details the current understanding of its mechanism of action, the specific location of its binding site as inferred from structural and functional studies, and the experimental methodologies used to elucidate this information.

Mechanism of Action: A Corrector of Defective CFTR

(R)-Posenacaftor functions as a CFTR corrector, a class of molecules that aid in the proper folding and trafficking of the CFTR protein.[1][2][3] In many CF-causing mutations, such as F508del, the CFTR protein is misfolded and subsequently targeted for premature degradation by the cell's quality control machinery.[1] This prevents the protein from reaching the cell surface where it would normally function as a chloride ion channel.[1][2] (R)-Posenacaftor helps to overcome these folding defects, allowing a greater quantity of functional CFTR protein to be transported to the cell membrane.[1][2]

A crucial aspect of (R)-Posenacaftor's mechanism is its shared mode of action with another CFTR corrector, Elexacaftor (VX-445).[4] Studies have shown a lack of additive or synergistic effects when (R)-Posenacaftor and Elexacaftor are used in combination to rescue F508del-CFTR function.[5][6] This strongly suggests that they act through a common pathway and likely bind to the same or an overlapping site on the CFTR protein.[5][6]

The Binding Site: Insights from Cryo-Electron Microscopy

While a direct high-resolution structure of (R)-Posenacaftor bound to CFTR is not yet publicly available, the binding site can be confidently inferred from the cryo-electron microscopy (cryo-EM) structures of CFTR in complex with Elexacaftor, as part of the triple-combination therapy Trikafta.[7][8]

These structural studies reveal that Elexacaftor binds to a hydrophobic pocket located within the transmembrane domains (TMDs) of the CFTR protein.[7][8] This binding site is at the interface of several key structural elements:

-

Transmembrane helices (TMs) 2, 10, and 11: These helices form the core of the binding pocket.[7][8][9]

-

The N-terminal lasso motif: This unique structural feature of CFTR also contributes to the formation of the binding site.[7][8][9]

The binding of Elexacaftor to this site is thought to allosterically stabilize the conformation of the first nucleotide-binding domain (NBD1), a critical step in the proper assembly and maturation of the full-length CFTR protein.[7][9] Given the shared mechanism of action, it is highly probable that (R)-Posenacaftor binds to this same site to exert its corrective effects.

Table 1: Inferred Binding Site of (R)-Posenacaftor on CFTR

| Component | Location on CFTR | Interacting Residues/Domains |

| (R)-Posenacaftor | Transmembrane Domain (TMD) | Transmembrane helices 2, 10, 11, and the N-terminal lasso motif (inferred from Elexacaftor binding) |

Quantitative Data

As of the latest available data, specific quantitative binding affinities (e.g., Kd, Ki, or IC50 values) for the direct interaction of (R)-Posenacaftor with the CFTR protein have not been detailed in peer-reviewed publications. The primary evidence for its efficacy comes from functional assays and clinical trial data.

Table 2: Clinical Trial Data for Posenacaftor-Containing Regimens

| Study Phase | Treatment Group | Key Findings |

| Phase 1/2 | Posenacaftor (400 mg) | Significant improvements in sweat chloride and BMI.[1] |

| Phase 1/2 | Posenacaftor (200 mg) | Significant improvements in sweat chloride.[1] |

Experimental Protocols

The characterization of (R)-Posenacaftor's binding site and mechanism of action relies on a combination of biochemical, biophysical, and cell-based functional assays. The following are detailed methodologies for key experiments cited in the characterization of CFTR correctors.

Western Blotting for CFTR Maturation

This technique is used to assess the extent to which a corrector can rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking through the Golgi apparatus.

Protocol:

-

Cell Culture and Treatment: Human bronchial epithelial cells expressing F508del-CFTR are cultured to confluence. The cells are then treated with the CFTR corrector (e.g., (R)-Posenacaftor) at a desired concentration for 24-48 hours.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of total protein from each sample are mixed with Laemmli sample buffer, heated, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for CFTR.

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. The relative intensities of Band B and Band C are quantified to determine the correction efficiency.

Ussing Chamber Assay for CFTR Channel Function

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues. It is the gold standard for assessing the function of the CFTR chloride channel at the apical membrane of polarized epithelial cells.

Protocol:

-

Cell Culture: Human bronchial epithelial cells are grown on permeable supports until they form a polarized monolayer with high transepithelial electrical resistance.

-

Corrector Treatment: The cell monolayers are treated with the CFTR corrector for 24-48 hours to allow for the rescue and trafficking of the mutant CFTR to the cell surface.

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Each side is bathed in a specific physiological salt solution.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which is a measure of net ion transport, is continuously recorded.

-

CFTR Activation and Inhibition: To specifically measure CFTR-mediated chloride secretion, a CFTR activator, such as forskolin (which increases intracellular cAMP), is added to the basolateral solution. This is often followed by the addition of a CFTR potentiator, like ivacaftor, to the apical solution to maximize channel opening. Finally, a specific CFTR inhibitor, such as CFTRinh-172, is added to confirm that the measured current is indeed mediated by CFTR. The change in Isc upon stimulation and inhibition reflects the functional activity of the CFTR channels at the cell surface.

Immunofluorescence Microscopy for CFTR Trafficking

This imaging technique is used to visualize the subcellular localization of the CFTR protein and to assess its trafficking to the plasma membrane following corrector treatment.

Protocol:

-

Cell Culture and Treatment: Cells expressing an epitope-tagged version of F508del-CFTR (e.g., with a FLAG or HA tag) are grown on glass coverslips and treated with the CFTR corrector.

-

Cell Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody that recognizes the epitope tag on CFTR. After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594) is added.

-

Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted on microscope slides.

-

Confocal Microscopy: The subcellular localization of the fluorescently labeled CFTR protein is visualized using a confocal microscope. An increase in the fluorescent signal at the cell periphery is indicative of successful trafficking of CFTR to the plasma membrane.

Visualizations

Logical Relationship of Binding Site Inference

Caption: Logical flow for inferring the (R)-Posenacaftor binding site.

Experimental Workflow for CFTR Corrector Evaluation

Caption: Experimental workflow for assessing CFTR corrector activity.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cystic Fibrosis: Understanding Cystic Fibrosis Transmembrane Regulator Mutation Classification and Modulator Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Investigating the Cellular Targets of PTI-801: A Technical Guide